molecular formula C19H18O4 B5742066 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one

4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one

Cat. No. B5742066
M. Wt: 310.3 g/mol
InChI Key: HJVBGGYCBBJUPY-UHFFFAOYSA-N
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Description

4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one, also known as EGCg, is a flavonoid compound found in green tea. It has been extensively studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to work through various pathways in the body. 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. It also has the ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which can help protect against chronic diseases such as cancer and cardiovascular disease. 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has also been shown to have anti-cancer properties, with studies suggesting that it may help inhibit the growth and spread of cancer cells. In addition, 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to have neuroprotective effects and may help improve cognitive function.

Advantages and Limitations for Lab Experiments

4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is readily available and can be synthesized or extracted from green tea leaves with relative ease. It is also relatively stable and can be stored for extended periods without significant degradation. However, 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, which can make it challenging to administer in certain experimental settings. In addition, 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one can also have variable bioavailability and metabolism, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one. One area of interest is the potential use of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one as a therapeutic agent for various diseases, including cancer and cardiovascular disease. Further research is needed to better understand the mechanisms of action of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one and to identify optimal dosages and delivery methods. In addition, there is also interest in exploring the potential use of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one as a dietary supplement for its potential health benefits. Further research is needed to better understand the safety and efficacy of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one as a supplement and to identify optimal dosages and delivery methods.

Synthesis Methods

4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one can be synthesized through various methods, including chemical synthesis and extraction from green tea leaves. One common chemical synthesis method involves the reaction of epigallocatechin gallate (EGCG) with methoxybenzyl chloride in the presence of a base. This reaction results in the formation of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one with a yield of around 80%. Another method involves the extraction of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one from green tea leaves using organic solvents and subsequent purification through chromatography.

Scientific Research Applications

4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help protect against oxidative stress and reduce the risk of chronic diseases such as cancer and cardiovascular disease. 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one also has anti-inflammatory properties, which can help reduce inflammation in the body and potentially improve symptoms of inflammatory conditions such as arthritis. In addition, 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to have anti-cancer properties, with studies suggesting that it may help inhibit the growth and spread of cancer cells.

properties

IUPAC Name

4-ethyl-7-[(3-methoxyphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-14-10-19(20)23-18-11-16(7-8-17(14)18)22-12-13-5-4-6-15(9-13)21-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVBGGYCBBJUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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